2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid
Description
Properties
IUPAC Name |
2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO3/c8-7(9,10)4-11-1-5(2-11)14-3-6(12)13/h5H,1-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUIFXBZQOYJKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(F)(F)F)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation with Trifluoroethyl Halides
Reagents :
-
Azetidin-3-ol hydrochloride
-
2,2,2-Trifluoroethyl iodide or triflate
-
Base: K₂CO₃, NaH, or DIEA
-
Solvent: DMF, acetonitrile, or THF
Procedure :
Alternative Alkylation Using Sulfonate Esters
Reagents :
-
Azetidin-3-ol
-
2,2,2-Trifluoroethyl tosylate
-
Solvent: Dioxane or toluene
Procedure :
-
Heat azetidin-3-ol with trifluoroethyl tosylate (1.1 equiv) in dioxane at 160–185°C.
-
Distill the product under reduced pressure.
Hydrolysis of the Ester to Carboxylic Acid
The final step involves saponification of the ethyl ester.
Reagents :
-
Ethyl 2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxyacetate
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NaOH (2.0 equiv)
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Solvent: THF/MeOH/H₂O
Procedure :
-
Reflux the ester with NaOH in THF/MeOH/H₂O (3:1:1) for 4 hours.
-
Acidify with HCl (1M) to pH 2–3.
Alternative Routes
Cyclization of β-Amino Alcohols
Reagents :
-
3-Amino-1-(2,2,2-trifluoroethoxy)propan-2-ol
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Cyclizing agent: Tosyl chloride
Procedure :
-
Protect the amino group with Boc anhydride.
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Tosylate the hydroxyl group and perform ring closure in DMF with K₂CO₃.
-
Deprotect with TFA and functionalize via Steps 2–3.
Key Data Tables
Table 1: Comparison of Alkylation Methods
Table 2: Etherification Efficiency
| Method | Reagent | Catalyst | Yield (%) |
|---|---|---|---|
| Williamson | Ethyl bromoacetate | NaH | 70–78 |
| Mitsunobu | Ethyl glycolate | DIAD/TPP | 55–62 |
Challenges and Optimization
-
Regioselectivity : The trifluoroethyl group’s electron-withdrawing nature slows N-alkylation. Using polar aprotic solvents (DMF) enhances reactivity.
-
Steric Hindrance : Bulky groups on azetidine necessitate prolonged reaction times or elevated temperatures.
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Purification : Silica gel chromatography effectively isolates intermediates, though fluorinated byproducts may complicate analysis .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoroethyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. Research conducted by the National Cancer Institute (NCI) evaluated its efficacy against various human tumor cell lines. The results indicated significant growth inhibition rates, suggesting that this compound may serve as a lead structure for the development of new anticancer agents .
Table 1: Anticancer Activity Assessment
| Cell Line | Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HOP-92 | 67.55 |
| MDA-MB-231 | 56.53 |
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Preliminary in vitro studies have shown that modifications in similar compounds can lead to reduced production of pro-inflammatory cytokines in macrophages, indicating possible therapeutic applications in inflammatory diseases .
Synthesis and Derivative Development
The synthesis of 2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxyacetic acid involves several chemical reactions that can be optimized to enhance yield and purity. Various derivatives are being explored to improve biological activity and selectivity against target diseases .
Case Study 1: Anticancer Compound Development
A study focused on synthesizing analogs of this compound revealed that specific structural modifications led to improved anticancer activity against a panel of cell lines. The research utilized high-throughput screening methods to identify promising candidates for further development .
Case Study 2: Inflammatory Response Modulation
Another investigation assessed the impact of this compound on inflammatory pathways in vitro. Results indicated a significant reduction in inflammatory markers when treated with derivatives of the compound, suggesting its potential use in treating chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Below is a comparative analysis of key analogs:
| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid (Target) | C₇H₁₀F₃NO₃ | 2278287-61-7 | 213.16 | Azetidine core, trifluoroethyl, oxyacetic acid. |
| 2-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]acetic acid | C₇H₇F₃N₂O₂ | 1260659-18-4 | 208.14 | Pyrazole (aromatic) core, trifluoroethyl, acetic acid. Higher aromaticity. |
| 2-[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid | C₇H₆F₃IN₂O₂ | 1795474-96-2 | 334.04 | Iodo-substituted pyrazole, trifluoroethyl. Increased halogen bonding potential. |
| 2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid | C₁₁H₈FNO₂S | 794554-74-8 | 237.25 | Thiazole core, fluorophenyl, acetic acid. Enhanced π-π stacking capability. |
| 2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid | C₆H₇F₃O₂S₂ | 144480-47-7 | 232.25 | Dithiolane ring, trifluoromethyl. High lipophilicity due to sulfur atoms. |
| 2-[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]acetic acid hydrochloride | C₂₆H₂₉FN₂O₆ | Not provided | 484.53 | Pyrrolidine (5-membered) core, trifluoroethyl, hydrochloride salt. Improved solubility. |
Key Differences and Implications
Pyrazole/Thiazole: Aromatic rings enable π-π interactions but reduce solubility compared to saturated azetidine . Pyrrolidine: Larger 5-membered ring offers greater flexibility, which may reduce target specificity .
Substituent Effects: Trifluoroethyl vs. Iodo Substituent: The iodo-pyrazole analog (334.04 g/mol) has higher molecular weight and may act as a halogen bond donor, useful in kinase inhibition .
Functional Groups :
Pharmacological and Biochemical Relevance
- Metabolic Stability : Fluorination in the target compound and analogs reduces oxidative metabolism, extending half-life .
- Bioavailability : The azetidine core’s rigidity may improve membrane permeability compared to flexible pyrrolidine derivatives .
- Target Interactions :
- The azetidine analog’s strained ring could enhance binding to proteases or GPCRs requiring precise steric fit.
- Thiazole and pyrazole analogs may target enzymes with aromatic active sites (e.g., cyclooxygenase) .
Biological Activity
2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid (CAS Number: 2278287-61-7) is a novel compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a trifluoroethyl group attached to an azetidine ring, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
- Molecular Formula : C7H10F3NO3
- Molecular Weight : 213.16 g/mol
- Purity : >95%
The trifluoroethyl moiety is known to enhance lipophilicity and metabolic stability, which can be beneficial in drug design.
Case Studies and Research Findings
- Antiinflammatory Activity : Preliminary studies indicate that compounds with similar azetidine structures exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests that 2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxyacetic acid may possess similar effects.
- Neuroprotective Effects : Research has shown that azetidine derivatives can have neuroprotective effects in models of neurodegenerative diseases. The mechanism is believed to involve the modulation of neurotransmitter systems and reduction of oxidative stress.
- Antimicrobial Properties : Some studies have documented the antimicrobial activity of azetidine compounds against various pathogens, indicating potential applications in treating infections.
Comparative Biological Activity Table
Future Directions for Research
Given the promising biological activities associated with azetidine derivatives, further research is warranted to fully elucidate the mechanisms of action and therapeutic potential of 2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxyacetic acid. Suggested areas for future investigation include:
- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in biological systems.
- Target Identification : To determine specific molecular targets and pathways influenced by this compound.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced efficacy and reduced toxicity.
Q & A
Q. What are the recommended synthetic routes for 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or ring-opening reactions. For example, azetidine derivatives can react with trifluoroethyl halides under alkaline conditions to introduce the trifluoroethyl group. A method analogous to the synthesis of thioacetic acid derivatives (e.g., reacting azetidin-3-ol with monochloroacetic acid in an equimolar alkali medium) can be adapted to form the acetic acid moiety . Key parameters include:
Q. How should researchers handle safety and storage of this compound given its structural analogs?
Based on safety data for structurally related trifluoroethylamines and acetic acid derivatives:
- PPE : Wear eye protection (H319) and gloves; avoid inhalation (H335) .
- Storage : Keep in a tightly sealed container in a well-ventilated area (P403+P233). Stability studies suggest sensitivity to moisture; desiccants like silica gel are recommended .
- Emergency measures : For eye exposure, rinse with water for 15 minutes and seek medical attention (P305+P351+P338) .
Q. What analytical techniques are critical for characterizing this compound, and what challenges arise?
- NMR : The trifluoroethyl group causes significant splitting in and spectra. Use deuterated DMSO or CDCl to resolve azetidine ring protons (δ 3.5–4.5 ppm) and the trifluoroethyl triplet (δ 4.2 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) achieve >98% purity. Mobile phase: acetonitrile/water (70:30) with 0.1% TFA to suppress tailing .
- Mass spectrometry : ESI-MS in negative mode detects [M-H] ions; expect m/z ~284.1 (CHFNO) .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., NMR splitting vs. computational predictions)?
Discrepancies often arise from dynamic effects (e.g., restricted rotation of the trifluoroethyl group). Strategies include:
- Variable-temperature NMR : Conduct experiments at −20°C to 80°C to observe conformational locking .
- DFT calculations : Optimize molecular geometry using Gaussian09 (B3LYP/6-31G*) and compare theoretical vs. experimental chemical shifts .
- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating - couplings .
Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?
- pH stability : Incubate in buffers (pH 1–10, 37°C) for 24–72 hours. Monitor degradation via HPLC. Trifluoroethyl groups enhance stability in acidic conditions but hydrolyze slowly above pH 9 .
- Oxidative stress : Expose to HO (0.1–1 mM) and track peroxide adducts using LC-MS/MS.
- Light sensitivity : Store samples under UV/vis light (300–800 nm) and assess photodegradation kinetics .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking studies : Use AutoDock Vina to simulate binding to receptors (e.g., GPCRs). Parameterize the trifluoroethyl group’s electrostatic potential using RESP charges .
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers.
- ADMET prediction : Tools like SwissADME estimate logP (~1.2) and blood-brain barrier permeability (low), guiding in vivo study design .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar azetidine derivatives?
Variability often stems from:
- Impurity of starting materials : Use HPLC-validated reagents (e.g., >99% trifluoroethylamine hydrochloride) .
- Catalyst choice : Compare Pd/C vs. Raney nickel in hydrogenation steps; the latter may reduce azetidine rings undesirably .
- Workup methods : Extract aqueous phases with ethyl acetate (3×) to recover polar intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
